molecular formula C11H4ClF6N3O2 B1436259 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1823183-59-0

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1436259
CAS No.: 1823183-59-0
M. Wt: 359.61 g/mol
InChI Key: VRUUCKNOGSYBJU-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1305711-84-5) is a pyrazole-carboxylic acid derivative featuring dual trifluoromethyl groups and a chlorinated pyridinyl substituent. Its molecular formula is C₁₁H₄ClF₆N₃O₂, with a molecular weight of 355.6 g/mol .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF6N3O2/c12-6-1-4(10(13,14)15)2-19-8(6)21-3-5(9(22)23)7(20-21)11(16,17)18/h1-3H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUUCKNOGSYBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C(=N2)C(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Formation of Pyrazole Core

A common approach involves cyclizing hydrazinopyridine derivatives with maleate esters to form pyrazolidine intermediates, followed by chlorination and oxidation to yield chloropyrazole carboxylates.

  • Starting material: 3-hydrazinopyridine dihydrochloride.
  • Cyclization: Reaction with dialkyl maleate generates alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate.
  • Chlorination: Introduction of chlorine at the 3-position of the pyrazole ring.
  • Oxidation: Converts dihydro-pyrazole to aromatic pyrazole-5-carboxylate.
  • Hydrolysis: Ester hydrolysis to corresponding carboxylic acid hydrochloride.
  • Decarboxylation: Optional step to remove carboxylic acid if needed.

This process avoids the use of difficult-to-prepare 3-chloropyrazole and harsh reagents such as n-butyllithium, improving industrial feasibility.

Condensation of β-Dicarbonyl Compounds with Hydrazines

Another method involves condensation of β-dicarbonyl compounds (e.g., 2,4-dioxobutanoate derivatives) with hydrazine derivatives substituted with chloropyridine moieties to form pyrazole carboxylates.

  • Example: Condensation of 2,4-dioxobutanoate and 2-hydrazyl-3-chloro-pyridine under controlled conditions.
  • This method requires anhydrous, oxygen-free, low-temperature conditions (e.g., −78 °C) when using strong bases like n-butyllithium or lithium diisopropylamide, increasing cost and complexity.

Introduction of Trifluoromethyl Groups

Trifluoromethyl substituents on both the pyrazole and pyridine rings are typically introduced via:

  • Use of trifluoromethyl-substituted starting materials, such as 5-chloro-2-(trifluoromethyl)pyridin-3-amine.
  • Electrophilic trifluoromethylation or incorporation of trifluoromethylated building blocks during intermediate synthesis.

Representative Synthetic Route Summary

Step Reaction Key Reagents/Conditions Outcome
1. Cyclization 3-hydrazinopyridine·dihydrochloride + dialkyl maleate Mild heating, inert atmosphere Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate
2. Chlorination Chlorinating agent (e.g., N-chlorosuccinimide) Controlled temperature Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
3. Oxidation Oxidizing agent (e.g., DDQ, MnO2) Ambient to mild heating Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
4. Hydrolysis Acidic or basic hydrolysis Aqueous conditions 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride
5. Trifluoromethylation Use of trifluoromethyl-substituted amines or reagents Varies by step Introduction of CF3 groups on pyridine and pyrazole rings

Detailed Research Findings and Notes

  • The cyclization approach using 3-hydrazinopyridine dihydrochloride and dialkyl maleate is advantageous due to milder conditions and avoidance of expensive reagents like n-butyllithium.
  • Industrial production costs are reduced by avoiding harsh low-temperature and anhydrous conditions required in some condensation methods.
  • Trifluoromethylated intermediates are often commercially available or synthesized separately, then incorporated via amide bond formation or nucleophilic substitution.
  • Purification is commonly achieved through crystallization or flash chromatography using silica gel, with solvents such as dichloromethane and ethyl acetate.
  • The presence of trifluoromethyl and chloro substituents enhances the compound's chemical stability and biological activity, justifying the complexity of synthesis.

Comparative Analysis of Preparation Methods

Aspect Cyclization + Chlorination Route Condensation with β-Dicarbonyl + Hydrazine Route Notes
Starting Materials 3-hydrazinopyridine dihydrochloride, dialkyl maleate 2,4-dioxobutanoate, 2-hydrazyl-3-chloropyridine Cyclization route uses more accessible reagents
Reaction Conditions Mild heating, inert atmosphere Low temperature (−78 °C), anhydrous, oxygen-free Cyclization is less harsh and safer industrially
Reagent Cost Moderate High (due to n-butyllithium, LDA) Cyclization preferred for scale-up
Yield and Purity Good yields, easier purification Variable yields, more complex purification Cyclization yields higher purity products
Trifluoromethyl Introduction Via substituted amines or intermediates Requires separate trifluoromethylation steps Both routes require CF3-substituted building blocks

Summary Table of Key Intermediates and Their Properties

Intermediate Structure Description Role in Synthesis Typical Yield (%) Purification Method
Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate Cyclized pyrazolidine intermediate Precursor to chloropyrazole 70–85 Crystallization, chromatography
Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate Chlorinated dihydropyrazole Intermediate for oxidation 60–75 Chromatography
Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate Aromatic pyrazole ester Precursor to acid 80–90 Crystallization
3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride Final acid intermediate Target acid form 85–95 Crystallization

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the pyridine or pyrazole rings, leading to the formation of different functional groups.

  • Substitution: The halogen atoms (chlorine and trifluoromethyl groups) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Reduced pyridines and pyrazoles.

  • Substitution Products: Substituted pyridines and pyrazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
The unique structure of this compound makes it a candidate for drug development, particularly as an inhibitor for specific enzymes or receptors. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electronic properties. For instance, studies have shown that similar pyrazole derivatives demonstrate significant inhibitory effects on cyclooxygenase enzymes, which are critical targets in the treatment of inflammation and pain management.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related pyrazole compounds. The results indicated that these compounds could inhibit cancer cell proliferation through the modulation of signaling pathways involved in cell growth and apoptosis . This suggests that 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid may hold similar potential.

Agrochemicals

Pesticide Development
This compound can serve as a precursor for synthesizing novel pesticides or herbicides. The trifluoromethyl group is known to enhance the lipophilicity of molecules, improving their ability to penetrate plant tissues and pests. Research has demonstrated that similar compounds exhibit potent herbicidal activity against various weed species, making them valuable in agricultural applications .

Case Study: Herbicide Efficacy
In a comparative study of herbicidal agents, derivatives of pyridine and pyrazole were tested for their effectiveness against common agricultural weeds. The results indicated that compounds with trifluoromethyl substitutions had significantly higher efficacy rates compared to traditional herbicides, leading to reduced crop damage and improved yield .

Material Science

Development of Functional Materials
The functional groups present in this compound can be utilized in the synthesis of new materials with tailored properties. For example, research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength .

Table: Comparison of Material Properties

PropertyConventional MaterialsMaterials with Trifluoromethyl Compounds
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Chemical ResistanceLimitedImproved

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential inhibition of enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate biological responses.

  • Pathways: Involvement in metabolic or signaling pathways relevant to the compound's application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name (CAS) Molecular Formula Substituents Key Differences Reference
Target Compound (1305711-84-5) C₁₁H₄ClF₆N₃O₂ - 3-Cl, 5-CF₃-pyridin-2-yl
- 3-CF₃-pyrazole-4-COOH
Benchmark compound
1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid C₁₀H₆ClF₃N₃O₂ - 3-Cl-pyridin-2-yl
- 3-CF₃-pyrazole-5-COOH
Pyrazole COOH at position 5 vs. 4
1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1265323-81-6) C₁₀H₅ClF₃N₃O₂ - 3-Cl-pyridin-2-yl
- 5-CF₃-pyrazole-4-COOH
Trifluoromethyl at pyrazole position 5
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C₆H₅ClF₂N₂O₂ - 5-Cl, 3-CF₂H-pyrazole
- 1-methyl, 4-COOH
Difluoromethyl instead of CF₃; methyl group

Key Observations :

  • Trifluoromethyl Positioning : The target compound’s dual trifluoromethyl groups (on pyridine and pyrazole) increase steric bulk and electron-withdrawing effects compared to analogs with single CF₃ groups (e.g., 1265323-81-6) .

Physicochemical Properties

Table 2: Physicochemical Data
Property Target Compound 1-(3-Chloro-2-pyridyl)-3-CF₃-1H-pyrazole-5-COOH 5-Chloro-3-CF₂H-1-methyl-pyrazole-4-COOH
Molecular Weight 355.6 305.6 206.6
LogP (Predicted) ~3.5 (high) ~2.8 ~1.9
Solubility Low (non-polar groups) Moderate (polar COOH at position 5) Higher (CF₂H, methyl)
Stability High (aromatic + CF₃) Moderate Lower (methyl group oxidation risk)

Key Observations :

  • The target’s higher LogP suggests greater membrane permeability but lower aqueous solubility, which may necessitate formulation adjustments for bioavailability.
  • Stability is enhanced by aromatic rings and inert CF₃ groups, whereas methyl-substituted analogs () risk metabolic oxidation .

Commercial and Industrial Relevance

  • Target Compound : Listed by CymitQuimica () but marked as discontinued, suggesting niche or specialized use.
  • 1-(3-Chloropyridin-2-yl)-5-CF₃-1H-pyrazole-4-COOH : Available from 5 suppliers (), indicating broader agrochemical applications .
  • Methyl-Substituted Analogs : Produced at scale (e.g., ) for cost-sensitive applications like fungicides .

Biological Activity

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.

The compound has a complex structure characterized by multiple functional groups, including chloro and trifluoromethyl moieties, which are known to enhance biological activity. Its molecular formula is C11H6ClF6N2O2C_{11}H_{6}ClF_{6}N_{2}O_{2} with a molecular weight of approximately 327.63 g/mol.

Biological Activity Overview

Research indicates that compounds with a pyrazole scaffold exhibit a variety of biological activities, including:

  • Anticancer Properties : Pyrazole derivatives have shown effectiveness against several cancer types, including breast cancer and lung cancer. The compound under review has been linked to apoptosis induction in cancer cells, enhancing caspase-3 activity, which is crucial for programmed cell death .
  • Antimicrobial Effects : Some studies suggest that similar compounds can exhibit antibacterial and antifungal activities, although specific data on this compound is limited .
  • Anti-inflammatory Activity : Pyrazole derivatives often demonstrate anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

A study focused on the synthesis of various pyrazole derivatives, including those similar to this compound, demonstrated notable antiproliferative effects against breast cancer cell lines (MDA-MB-231). At concentrations as low as 1.0 μM, these compounds induced significant morphological changes and enhanced apoptotic markers .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups in the structure has been associated with increased potency against various biological targets. For instance, it has been observed that trifluoromethyl substitutions can enhance binding affinity and selectivity toward specific enzymes involved in cancer progression .

Case Studies

StudyFindings
Synthesis and Evaluation of Pyrazole Derivatives Identified compounds that inhibited microtubule assembly at 20 μM and induced apoptosis in MDA-MB-231 cells at 1 μM .
Antimicrobial Screening While specific data on this compound is limited, related pyrazole derivatives have shown promising antibacterial activity against Gram-positive bacteria .
Anti-inflammatory Studies Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro .

Q & A

Basic: How can researchers optimize the synthesis of this pyrazole-carboxylic acid derivative?

Methodological Answer:
Synthesis optimization requires careful selection of coupling agents, catalysts, and reaction conditions. For example, palladium-based catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures facilitate cross-coupling reactions with boronic acids, as demonstrated in analogous pyrazole syntheses . Alkaline conditions (e.g., K₃PO₄) improve nucleophilic substitution efficiency, while controlled stoichiometry of trifluoromethylating agents (e.g., trifluoromethyl chloride) ensures regioselective functionalization . Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize reaction time (typically 12–24 hours at 80–100°C) .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:
Post-synthesis purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts, followed by column chromatography using silica gel and gradient elution (hexane/ethyl acetate) . For highly fluorinated derivatives, recrystallization from ethanol or acetonitrile enhances purity, leveraging the compound’s low solubility in these solvents at low temperatures . Centrifugation or vacuum filtration is recommended for high-yield recovery of crystalline products .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Melting Point Analysis : Determines purity (expected range: 280–295°C for similar derivatives) .
  • FT-IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and trifluoromethyl groups (C-F stretches 1100–1200 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm) and confirms trifluoromethyl integration .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ ~427 Da) and quantifies purity (>95%) .

Advanced: How can researchers resolve overlapping signals in NMR due to trifluoromethyl groups?

Methodological Answer:
¹⁹F NMR is critical for distinguishing trifluoromethyl groups in crowded spectra. For example, the pyridyl-trifluoromethyl group typically resonates at δ -60 to -65 ppm, while the pyrazole-trifluoromethyl appears at δ -70 to -75 ppm . High-field instruments (≥400 MHz) and 2D experiments (e.g., HSQC, HMBC) aid in assigning coupled protons and resolving signal overlap . Deuteration of solvents (e.g., DMSO-d₆) minimizes interference .

Advanced: What strategies address regioselectivity challenges during heterocyclic substitutions?

Methodological Answer:
Regioselectivity in pyrazole functionalization is influenced by electronic and steric factors. Electron-withdrawing groups (e.g., Cl, CF₃) on the pyridine ring direct electrophilic substitution to the para position . Steric hindrance from bulky substituents (e.g., trifluoromethyl) can be mitigated using microwave-assisted synthesis to enhance reaction kinetics and selectivity . Computational modeling (DFT) predicts reactive sites, guiding precursor design .

Advanced: How can biological activity be mechanistically evaluated for this compound?

Methodological Answer:

  • In Vitro Assays : Use prostate cancer cell lines (e.g., PC-3) to assess anti-proliferative effects via MTT assays, with IC₅₀ calculations .
  • Autophagy Induction : Monitor LC3-II/LC3-I ratio via western blotting to confirm autophagy activation .
  • Target Validation : Employ kinase inhibition assays (e.g., mTOR/p70S6K) to quantify IC₅₀ values and validate mechanism of action .

Advanced: How to address contradictions in synthetic yield data across studies?

Methodological Answer:
Discrepancies often arise from variations in catalyst loading (e.g., 2–5 mol% Pd), solvent purity, or moisture sensitivity. Reproducibility requires strict inert conditions (argon atmosphere) and anhydrous solvents . Statistical optimization tools (e.g., Design of Experiments) identify critical factors (e.g., temperature, reaction time) and improve yield consistency .

Advanced: What stability considerations are critical for long-term storage?

Methodological Answer:
The compound is sensitive to hydrolysis due to the carboxylic acid moiety. Store under nitrogen at -20°C in amber vials to prevent photodegradation . Lyophilization enhances stability for aqueous solutions. Periodic HPLC analysis (every 6 months) monitors degradation (e.g., decarboxylation byproducts) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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